molecular formula C18H18N2O5S B252842 ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate

Cat. No.: B252842
M. Wt: 374.4 g/mol
InChI Key: DBTBWHAWUUWAFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a thiophene ring substituted with cyano, benzamido, and carboxylate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through a cyclization reaction involving a suitable precursor such as 3-methylthiophene.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a reagent like sodium cyanide.

    Attachment of the Benzamido Group: The benzamido group can be attached through an amide coupling reaction using 3,5-dimethoxybenzoic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    Esterification: The final step involves esterification to introduce the ethyl carboxylate group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methyl-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and modulating biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical reactivity and biological activity, making it a versatile compound for research and industrial use.

Properties

Molecular Formula

C18H18N2O5S

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 4-cyano-5-[(3,5-dimethoxybenzoyl)amino]-3-methylthiophene-2-carboxylate

InChI

InChI=1S/C18H18N2O5S/c1-5-25-18(22)15-10(2)14(9-19)17(26-15)20-16(21)11-6-12(23-3)8-13(7-11)24-4/h6-8H,5H2,1-4H3,(H,20,21)

InChI Key

DBTBWHAWUUWAFB-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C#N)C

Canonical SMILES

CCOC(=O)C1=C(C(=C(S1)NC(=O)C2=CC(=CC(=C2)OC)OC)C#N)C

Origin of Product

United States

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